三氯(辛基)硅烷

概述

描述

Trichloro(octyl)silane (OTS) is a linear alkylsilane used as a modifying agent to create a low-cost hydrophobic surface with high thermo-mechanical stability . It contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface .

Synthesis Analysis

While specific synthesis methods for Trichloro(octyl)silane were not found in the search results, alkyltrichlorosilanes like OTS are commonly used for synthesising self-assembled monolayers (SAMs) on Silicon dioxide, which are commonly used in microelectronics .Molecular Structure Analysis

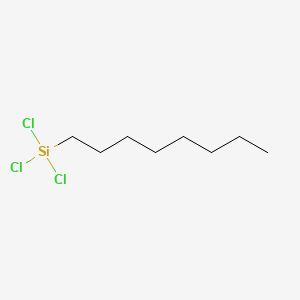

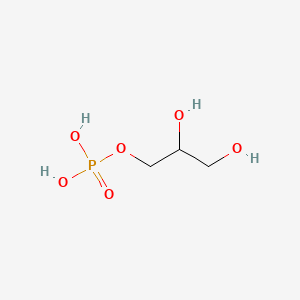

The molecular formula of Trichloro(octyl)silane is CH3(CH2)7SiCl3 . Its molecular weight is 247.67 .Chemical Reactions Analysis

OTS is known to react with moisture and humidity, and should be handled and stored under inert gas . It forms a covalent bond with the hydroxyl groups present on the surface .Physical And Chemical Properties Analysis

OTS is a liquid with a boiling point of 233 °C/731 mmHg and a density of 1.07 g/mL at 25 °C . Its refractive index is n20/D 1.447 (lit.) .科学研究应用

Hydrophobic Surface Creation

Trichloro(octyl)silane: (OTS) is widely used to create hydrophobic surfaces due to its ability to form a covalent bond with hydroxyl groups present on various substrates. This results in surfaces that repel water, which can be beneficial for anti-corrosion coatings, self-cleaning surfaces, and in microfluidic devices where control over fluid movement is essential .

Catalyst in Ozone and Nitrogen Dioxide Decomposition

OTS-functionalized magnesium oxide (MnO₂)/aluminium oxide (Al₂O₃) surfaces have been utilized as catalysts in the decomposition of ozone (O₃) and nitrogen dioxide (NO₂). This application is particularly relevant in environmental remediation efforts to reduce pollutants in the atmosphere .

Organic Field-Effect Transistors (OFETs)

The surface modification of silicon oxide (SiO₂), which is used in the fabrication of pentacene OFETs, is another significant application of OTS. By altering the surface properties, OTS can improve the performance of OFETs, which are critical components in flexible electronics and sensors .

Polycrystalline Silicon Production

In the production of polycrystalline silicon, which is a key material for solar panels and semiconductor devices, OTS plays a role in the synthesis of trichlorosilane. This process is vital for creating high-purity silicon for the electronics industry .

Hydrophobic Coatings on Wood

OTS can be used to silanize poly(vinyl alcohol) (PVA)/nanosilica (SiO₂) nanofibers, which in turn can provide a hydrophobic coating on wooden surfaces. Such coatings are valuable for protecting wood from moisture and extending its lifespan .

Development of Organic Field Effect Transistor (OFET) Gate Dielectrics

OTS is also employed as a self-assembled monolayer (SAM) on the surface of silica (SiO₂) gate dielectrics in the development of OFETs. This application is crucial for the advancement of organic electronics, where OFETs serve as fundamental building blocks .

作用机制

安全和危害

未来方向

While specific future directions for Trichloro(octyl)silane were not found in the search results, it is noted that OTS is used in the fabrication of microfluidic devices and in the surface modification of silicon oxide used in the fabrication of pentacene organic field effect transistors . This suggests potential future applications in the fields of microelectronics and organic electronics.

Relevant Papers One paper discusses the use of OTS in the fabrication of microfluidic devices and in the surface modification of silicon oxide used in the fabrication of pentacene organic field effect transistors . Another paper discusses the slide electrification of drops at low velocities on OTS coated glass surfaces .

属性

IUPAC Name |

trichloro(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUVCPBWWSUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029269 | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones., Liquid, Water-white liquid with a strong irritating odor; [Hawley] | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

232 °C | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.073 g/mL | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Octyltrichlorosilane | |

Color/Form |

Fuming liquid, Water-white liquid | |

CAS RN |

5283-66-9 | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/octyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV18I1WCU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Trichloro(octyl)silane interact with its target and what are the downstream effects?

A1: Trichloro(octyl)silane (C₈H₁₇Cl₃Si) primarily interacts with surfaces containing hydroxyl groups (-OH), such as those found on glass, metal oxides, and certain polymers. The mechanism of interaction involves hydrolysis of the silane's chlorine groups (-Cl) in the presence of moisture, forming silanol groups (Si-OH) [, , , , ]. These silanol groups then undergo condensation reactions with surface hydroxyl groups, forming strong covalent Si-O-Si bonds. This process leads to the formation of a self-assembled monolayer (SAM) of Trichloro(octyl)silane molecules on the surface [, ].

- Enhanced Corrosion Resistance: On aluminum alloys, Trichloro(octyl)silane coatings act as a barrier, limiting water access and surface interactions, thus enhancing corrosion protection [].

- Improved Anti-Reflective Properties: In mesoporous antireflective coatings, Trichloro(octyl)silane grafting on pore walls mitigates capillary condensation, ensuring robust operation even at high humidity [].

- Enhanced Oil-Water Separation: Modification of poly(ethylene terephthalate) track-etched membranes with Trichloro(octyl)silane increases their hydrophobic properties, facilitating the separation of oil-water emulsions [].

Q2: What is the structural characterization of Trichloro(octyl)silane?

A2:

- Spectroscopic Data: While specific spectroscopic data is not provided in the abstracts, characterization techniques like FTIR (Fourier-Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and SEM-EDX (Scanning Electron Microscopy-Energy Dispersive X-ray spectroscopy) are commonly used to confirm the presence and study the properties of Trichloro(octyl)silane coatings [, , , ].

Q3: What is the material compatibility and stability of Trichloro(octyl)silane coatings?

A3: Trichloro(octyl)silane demonstrates compatibility with various materials including glass, metal oxides like titanium dioxide and zirconium dioxide, aluminum alloys, and polymers like poly(ethylene terephthalate) [, , ]. The stability of the formed coatings varies depending on the substrate and environmental conditions. Research shows:

- Thermal Stability: Superhydrophobic aluminum alloy surfaces modified with Trichloro(octyl)silane exhibited remarkable thermal stability up to 375 °C for 20 minutes [].

- Chemical Stability: Cerium oxide coatings on aluminum, further modified with Trichloro(octyl)silane, showcased impressive chemical stability under acidic and alkaline conditions and during immersion in corrosive 3.5 wt % NaCl solution for over two days [].

- Humidity Resistance: Functionalized mesoporous antireflective coatings maintained their anti-reflection performance even at high humidity levels, demonstrating minimal transmittance decrease [].

Q4: What are the alternatives and substitutes for Trichloro(octyl)silane and how do they compare?

A4: While the provided abstracts don't directly compare Trichloro(octyl)silane with alternatives, research suggests other materials for hydrophobic surface modification:

- Other Alkylsilanes: Compounds like trichloro(octadecyl)silane, with longer alkyl chains, can lead to greater hydrophobicity compared to Trichloro(octyl)silane [].

- Fluoroalkylsilanes: Perfluoroalkylsilanes are known for their exceptional hydrophobicity and oleophobicity. One study found comparable contact angles and tribological properties between surfaces modified with Trichloro(octyl)silane and a perfluoroalkylsilane [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)

![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)

![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)